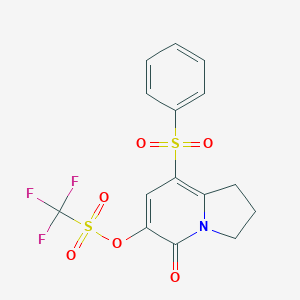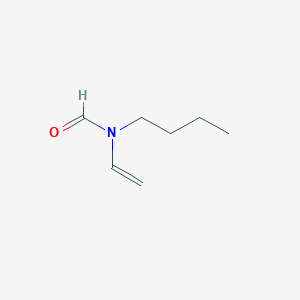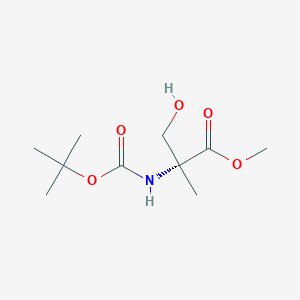
5-Oxo-6,6,6-trifluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-6,6,6-trifluorohexanoic acid is a chemical compound with the molecular formula C6H7F3O3. It is characterized by the presence of a trifluoromethyl group and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-6,6,6-trifluorohexanoic acid typically involves the reaction of trifluoroacetic acid derivatives with appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 5-hydroxy-6,6,6-trifluorohexanoic acid.
Substitution: Formation of substituted trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
5-Oxo-6,6,6-trifluorohexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Oxo-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 6,6,6-trifluorohexanoic acid
- 5-oxohexanoic acid
- 6,6,6-trifluoro-5-hydroxyhexanoic acid
Comparison: 5-Oxo-6,6,6-trifluorohexanoic acid is unique due to the presence of both a trifluoromethyl group and a ketone functional group. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. The trifluoromethyl group enhances its stability and resistance to metabolic degradation, while the ketone group allows for diverse chemical transformations .
Eigenschaften
IUPAC Name |
6,6,6-trifluoro-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXIOTVBBDEEJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444986 |
Source


|
| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184157-09-3 |
Source


|
| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)


![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
